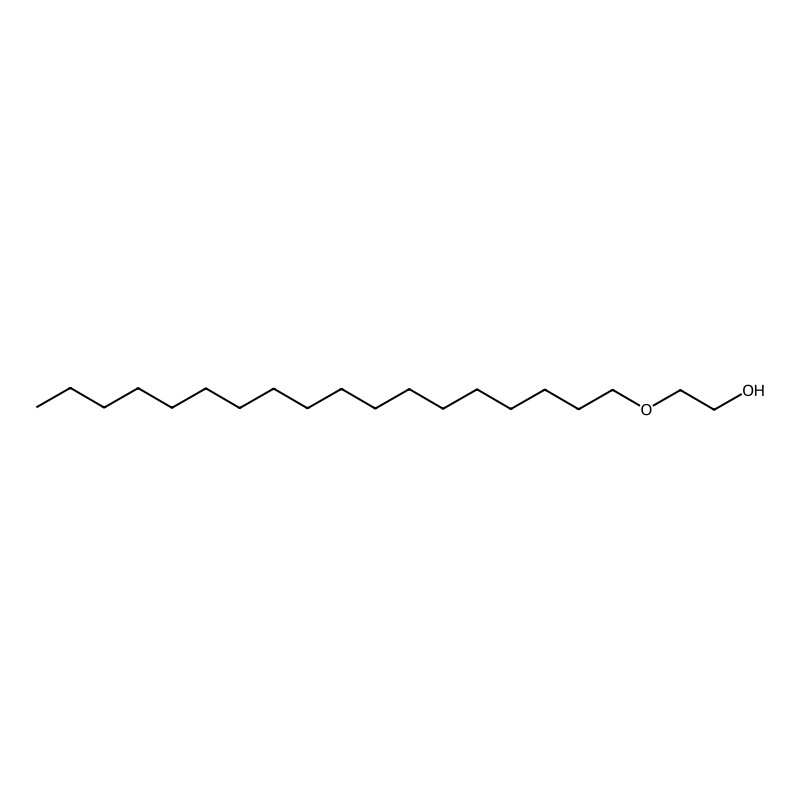

2-(Octadecyloxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential as a Surfactant:

2-(Octadecyloxy)ethanol, also known as 2-Octadecoxyethanol or Ethylene glycol monooctadecyl ether, possesses amphiphilic properties due to its structure. This means it has both a hydrophilic (water-loving) head group (the ethanol) and a hydrophobic (water-repelling) tail group (the octadecyl chain). This property makes it a potential candidate for use as a surfactant []. Surfactants are widely used in research applications for various purposes, including:

- Solubilizing hydrophobic molecules: Surfactants can help dissolve poorly water-soluble compounds, making them accessible for further research and experimentation [].

- Stabilizing emulsions and suspensions: Surfactants can act as emulsifying agents, preventing the separation of immiscible liquids like oil and water, and as stabilizing agents for suspensions, preventing particles from settling out [].

- Modifying surface properties: Surfactants can be used to modify the surface properties of materials, such as enhancing cell membrane permeability in biological studies [].

Potential in Drug Delivery Systems:

Due to its amphiphilic nature and potential biocompatibility, 2-(Octadecyloxy)ethanol is being explored for its potential applications in drug delivery systems. These systems aim to deliver therapeutic agents to specific sites in the body with improved efficacy and reduced side effects []. Some potential applications include:

- Liposome formulation: Liposomes are microscopic spheres formed from phospholipids that can encapsulate drugs. 2-(Octadecyloxy)ethanol could be used as a component in liposome formulation to improve drug stability and targeting [].

- Micelle formation: Micelles are self-assembled structures formed by amphiphilic molecules in aqueous solutions. 2-(Octadecyloxy)ethanol could be used to form micelles for drug encapsulation and delivery [].

Research in Other Areas:

-(Octadecyloxy)ethanol is also being investigated for potential applications in other fields of scientific research, including:

- Material science: As a potential component in the development of new materials with specific properties, such as self-assembling structures or lubricants [].

- Environmental science: As a potential tool for studying the behavior of organic pollutants in water due to its ability to interact with both water and organic molecules [].

2-(Octadecyloxy)ethanol, also known as ethylene glycol monooctadecyl ether, is an organic compound with the molecular formula C20H42O2 and a molecular weight of approximately 314.55 g/mol. It features a long-chain fatty alcohol ether structure, characterized by a hydrophobic octadecyl group and a hydrophilic ethylene glycol moiety. This unique amphiphilic nature allows it to function effectively as a surfactant and emulsifier in various applications, including pharmaceuticals, cosmetics, and industrial processes .

The amphiphilic nature of 2-(Octadecyloxy)ethanol allows it to interact with both water and oil phases. This property makes it a potential candidate for various applications, such as:

- Surfactants: In detergents and cleaning agents, the molecule's ability to lower the surface tension of water allows for better penetration and removal of dirt and grease [].

- Stabilizers: It can act as an emulsifier, helping to stabilize mixtures of immiscible liquids like oil and water in emulsions [].

- Wetting Agents: By reducing the water-repellency of surfaces, it can improve wetting properties [].

- Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Under reducing conditions, it can be converted to alkanes or other reduced derivatives using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The hydroxyl group can be substituted with various functional groups (e.g., halides or esters) using reagents like thionyl chloride or phosphorus tribromide .

The biological activity of 2-(Octadecyloxy)ethanol is largely attributed to its amphiphilic properties. It can stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions. This characteristic is particularly valuable in drug delivery systems, where it facilitates the formation of stable liposomes and micelles, allowing for improved bioavailability of therapeutic agents .

The synthesis of 2-(Octadecyloxy)ethanol typically involves the etherification of ethylene glycol with 1-bromooctadecane. The general procedure includes:

- Preparation of Sodium Ethoxide: Sodium hydride is added to ethylene glycol under an inert atmosphere at low temperatures (0-5°C).

- Etherification Reaction: 1-bromooctadecane is introduced to the sodium ethoxide solution, and the mixture is heated to 90-95°C for several hours, often using potassium iodide as a catalyst.

- Purification: After cooling, the product is extracted using ethyl acetate .

Alternative synthesis routes may involve variations in reagents and reaction conditions, highlighting the compound's versatility in synthetic chemistry .

2-(Octadecyloxy)ethanol has a wide range of applications due to its surfactant properties:

- Pharmaceuticals: Used as an excipient in drug formulations to enhance solubility and stability.

- Cosmetics: Acts as an emulsifier in creams and lotions.

- Industrial Uses: Employed in formulations for paints, coatings, and detergents due to its ability to stabilize mixtures .

Research indicates that 2-(Octadecyloxy)ethanol interacts favorably with both polar and non-polar substances due to its amphiphilic nature. This dual interaction capability allows it to form stable emulsions and micelles, which are crucial for drug delivery systems. Studies have shown that it can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .

Several compounds share structural similarities with 2-(Octadecyloxy)ethanol. A comparison highlights its unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Polyethylene glycol stearyl ether | C18H38O3 | Shorter hydrophobic chain; less effective as a surfactant. |

| Ethylene glycol monolaurate | C14H28O3 | Shorter fatty chain; different solubility properties. |

| Ethylene glycol monodecyl ether | C16H34O3 | Intermediate chain length; varying emulsifying capabilities. |

2-(Octadecyloxy)ethanol stands out due to its specific chain length and balanced amphiphilic properties, allowing for superior interaction with both polar and non-polar substances compared to these similar compounds .

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 181 of 1168 companies. For more detailed information, please visit ECHA C&L website;

Of the 27 notification(s) provided by 987 of 1168 companies with hazard statement code(s):;

H302 (19.35%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (26.75%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (71.12%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (20.97%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (40.22%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

2136-72-3

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Cleansing; Emulsifying; Gel forming; Refatting; Surfactant

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).